4-(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
Description
Chemical Structure:
4-(Carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 1152625-33-6) is a pyrazole derivative featuring a phenyl group at position 1, a carboxylic acid moiety at position 3, and a carbamoylmethoxy substituent (-OCH₂CONH₂) at position 4. The carbamoyl group introduces hydrogen-bonding capabilities, which may enhance solubility and intermolecular interactions in biological systems .
Its structural features make it a candidate for studying enzyme interactions, receptor binding, and metabolic pathways .
Safety Profile:
Classified under acute toxicity (oral, dermal, inhalation), it requires stringent handling protocols, including respiratory protection and avoidance of skin/eye contact .
Properties
IUPAC Name |
4-(2-amino-2-oxoethoxy)-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c13-10(16)7-19-9-6-15(14-11(9)12(17)18)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDUGAYOEWOMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Carbamoylmethoxy Group Addition: The carbamoylmethoxy group can be added through a nucleophilic substitution reaction, where a suitable carbamoyl chloride reacts with a hydroxyl group on the pyrazole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a Grignard reagent, followed by hydrolysis.
Industrial Production Methods
Industrial production of 4-(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamoylmethoxy group, where nucleophiles such as amines or thiols replace the carbamoyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carbamoylmethoxy group and formation of corresponding acids or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, thiols, NaOH
Hydrolysis: HCl, NaOH, water
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer oxygen-containing functional groups
Substitution: Substituted derivatives with new functional groups replacing the carbamoylmethoxy group
Hydrolysis: Corresponding acids or alcohols
Scientific Research Applications
4-(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism of action of 4-(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazole Derivatives
Below is a detailed comparison of the target compound with analogs differing in the substituent at position 4:
Table 1: Structural and Physicochemical Comparison
Critical Discussion of Substituent Effects
Allyloxy/Dimethoxyphenyl: Allyloxy introduces π-electrons for conjugation, while dimethoxyphenyl enhances electron donation, stabilizing charge-transfer complexes .
Biological Implications :
- Compounds with bulky substituents (e.g., benzyloxy-phenyl) exhibit stronger binding to hydrophobic enzyme pockets (e.g., tubulin), whereas smaller groups (e.g., methoxy) may reduce steric hindrance .
Toxicity Considerations :
- Acute toxicity in the target compound contrasts with the safer profile of hydroxypropyl derivatives, underscoring the need for structural optimization in drug design .
Q & A
Q. What are the optimal synthetic routes for 4-(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid, and how can reaction yields be improved?
Methodology :
- Stepwise Synthesis : Begin with 1-phenyl-1H-pyrazole-3-carboxylic acid derivatives as precursors. Introduce the carbamoylmethoxy group via nucleophilic substitution or coupling reactions using chloroacetyl chloride and urea derivatives under basic conditions (e.g., K₂CO₃) .
- Catalytic Optimization : Use computational tools (e.g., DFT calculations) to predict reaction pathways and identify energy barriers. Experimental validation with catalysts like Pd(PPh₃)₄ or CuI can enhance coupling efficiency .
- Yield Improvement : Monitor reaction progress via HPLC or LC-MS. Optimize solvent systems (e.g., DMF/THF mixtures) and temperature gradients (60–100°C) to minimize side products .
Q. How can the structural integrity of this compound be confirmed during synthesis?
Methodology :
- Spectroscopic Analysis : Use ¹H/¹³C NMR to verify the presence of the phenyl ring (δ 7.2–7.6 ppm), pyrazole protons (δ 6.8–7.0 ppm), and the carbamoyl group (δ 2.8–3.2 ppm for NH₂) .
- Mass Spectrometry : Confirm molecular weight (C₁₂H₁₁N₃O₄, theoretical m/z 261.22) via ESI-MS or MALDI-TOF .
- X-ray Crystallography : If single crystals are obtained, resolve the 3D structure to validate substituent positions and hydrogen-bonding patterns .
Q. What are the primary safety considerations when handling this compound?
Methodology :
- Hazard Mitigation : Follow OSHA/GHS guidelines for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles, respirators) and work in fume hoods to avoid exposure .
- Waste Disposal : Treat as hazardous waste; neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How does the carbamoylmethoxy group influence the compound’s bioactivity compared to analogs with other substituents?
Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing carbamoylmethoxy with methyl, hydroxyl, or halogen groups). Test in vitro for cytotoxicity (MTT assay), anti-inflammatory activity (COX-2 inhibition), and antimicrobial efficacy (MIC against E. coli and S. aureus) .
- Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or bacterial topoisomerases). Compare with experimental IC₅₀ values to validate SAR trends .
Q. What experimental strategies resolve contradictions in reported biological data for this compound?
Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) across labs. Use reference compounds (e.g., ibuprofen for anti-inflammatory assays) as internal controls .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA, PCA) to identify outliers or confounding variables (e.g., solvent effects) .
Q. How can computational chemistry optimize this compound’s pharmacokinetic properties?
Methodology :
- ADME Prediction : Use SwissADME or ADMETLab to assess solubility (LogP <3), metabolic stability (CYP450 interactions), and bioavailability. Modify substituents to reduce hepatic clearance .
- Molecular Dynamics (MD) Simulations : Simulate interactions with human serum albumin (HSA) to predict plasma half-life and tissue distribution .
Challenges and Future Directions
- Synthetic Challenges : Regioselective functionalization of the pyrazole ring remains difficult. Explore transition-metal-free reactions or enzyme-catalyzed methods for greener synthesis .
- Biological Targets : Prioritize proteomics studies (e.g., affinity chromatography) to identify novel targets beyond COX-2 or antimicrobial pathways .
- Toxicity Profiling : Conduct in vivo studies (rodent models) to assess chronic toxicity and neurobehavioral effects, addressing gaps in current SDS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
